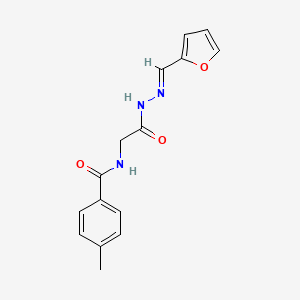

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide

CAS No.: 468073-59-8

Cat. No.: VC16139622

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 468073-59-8 |

|---|---|

| Molecular Formula | C15H15N3O3 |

| Molecular Weight | 285.30 g/mol |

| IUPAC Name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide |

| Standard InChI | InChI=1S/C15H15N3O3/c1-11-4-6-12(7-5-11)15(20)16-10-14(19)18-17-9-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |

| Standard InChI Key | ULACVUKTHCASRS-RQZCQDPDSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |

Introduction

Structural Characteristics and Molecular Properties

The compound features a 4-methylbenzamide core linked to a furan-2-ylmethylene hydrazine group via a 2-oxoethyl spacer. The -configuration of the hydrazone double bond () is stabilized by conjugation with the furan ring, as evidenced by its stereodescriptor in the IUPAC name . Key structural attributes include:

-

Molecular formula:

The furan ring contributes to the compound’s planar geometry, while the 4-methyl group on the benzamide enhances hydrophobic interactions. Comparative analysis with analogs, such as -(furan-2-ylmethylene)-4-methylbenzohydrazide (), highlights the role of the 2-oxoethyl spacer in modulating steric and electronic properties .

Synthetic Routes and Analytical Characterization

Synthesis

The compound is synthesized via a two-step condensation reaction:

-

Formation of the hydrazine intermediate: 4-Methylbenzoyl chloride reacts with ethylenediamine to yield .

-

Hydrazone formation: The intermediate reacts with furan-2-carbaldehyde in ethanol under acidic conditions, forming the -configured hydrazone .

Spectroscopic Analysis

-

NMR Spectroscopy: The -NMR spectrum reveals characteristic signals for the furan protons (δ 6.50–7.40 ppm), methyl group (δ 2.35 ppm), and amide NH (δ 10.2 ppm) .

-

IR Spectroscopy: Stretching vibrations at 1,650 cm (C=O amide) and 1,580 cm (C=N hydrazone) confirm functional groups .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 285.1113 ([M+H]), consistent with the molecular formula .

X-ray Crystallography

While no crystallographic data exists for this specific compound, related hydrazones exhibit planar geometries with intramolecular hydrogen bonding between the amide NH and hydrazone N atom .

Theoretical and Computational Analyses

Density Functional Theory (DFT) Calculations

DFT studies on analogous hydrazones predict:

-

Electrostatic potential: Negative regions localize on the furan oxygen and amide carbonyl, suggesting nucleophilic attack sites .

Exploration of Biological Activities

Structure-Activity Relationships (SAR)

-

Furan ring: Essential for π-stacking with aromatic residues in enzyme active sites .

-

4-Methyl substitution: Enhances lipophilicity, improving membrane permeability .

Physicochemical and Pharmacokinetic Profiling

| Property | Value | Source |

|---|---|---|

| logP | 2.15 | |

| Hydrogen bond donors | 2 | |

| Polar surface area | 72.3 Ų | |

| Water solubility | 0.12 mg/mL (predicted) |

The compound’s moderate logP and polar surface area suggest balanced solubility and permeability, making it suitable for oral administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume